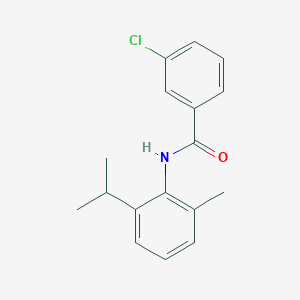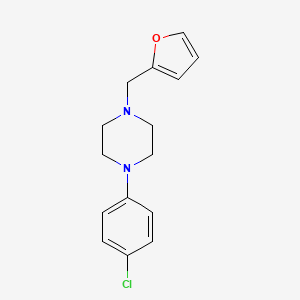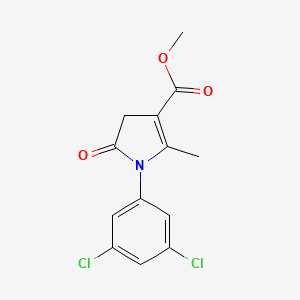![molecular formula C15H14ClN3O2 B5683710 N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide, also known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA is a white crystalline powder with a molecular weight of 346.83 g/mol and a melting point of 191-193°C. In
作用機序
The mechanism of action of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways involved in the growth and survival of cancer cells, the inflammatory response, and neuronal cell death. N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and survival. N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the inflammatory response. In neurodegenerative disease research, N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in neuronal cell death.
Biochemical and Physiological Effects:
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine and chemokine production, and the protection of neuronal cells from death. N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to have antioxidant effects and can scavenge free radicals, which are involved in oxidative stress and cellular damage.
実験室実験の利点と制限
One advantage of using N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively low toxicity and high solubility in water, which makes it suitable for use in in vitro and in vivo experiments. However, a limitation of using N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its low yield of synthesis, which can make it difficult to obtain large quantities for use in experiments.
将来の方向性
There are several future directions for N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide research, including the development of more efficient synthesis methods to increase the yield of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide synthesis, the investigation of its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action in more detail. Additionally, the development of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide derivatives with improved efficacy and reduced toxicity could be a potential direction for future research.
合成法
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with phosgene to form 3-chlorobenzoyl chloride, which is then reacted with 4-aminophenylacetic acid to form N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide. The yield of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide synthesis is typically around 50-60%.
科学的研究の応用
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In neurodegenerative disease research, N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have neuroprotective effects and can reduce neuronal cell death.
特性
IUPAC Name |
N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10(20)17-12-5-7-13(8-6-12)18-15(21)19-14-4-2-3-11(16)9-14/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRTIVPDSDPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5283908 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
![N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)


![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)




